molecular formula C5H11NO B043090 Tetrahydrofurfurylamine CAS No. 4795-29-3

Tetrahydrofurfurylamine

Cat. No. B043090
CAS RN: 4795-29-3
M. Wt: 101.15 g/mol
InChI Key: YNOGYQAEJGADFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrofurfurylamine-related compounds often involves innovative methods to incorporate the tetrahydrofuran structure efficiently. For instance, Mn-catalyzed three-component reactions involving Grignard reagents, imines/nitriles, and tetrahydrofuran (THF) offer an expedient route to 1,5-amino/keto alcohols, showcasing THF's role in forming complex structures through C-H and C-O cleavage (Ruoyu He et al., 2014). Additionally, tetrahydrofuranylmethylamines can be synthesized efficiently in one step by reacting tetrahydrofurfurylchloride with different secondary cyclic amines, demonstrating a straightforward approach to incorporating the amine functionality (M. Limbeck & D. Gündisch, 2003).

Molecular Structure Analysis

The molecular structure of tetrahydrofurfurylamine derivatives influences their chemical reactivity and properties. Stereoselective synthesis methods have been developed to control the molecular structure, such as the synthesis of substituted tetrahydrofurans with high diastereoselectivity, which forms both a C-C and a C-O bond in the process (J. Wolfe & M. A. Rossi, 2004). These methodologies highlight the importance of molecular structure in designing synthetic routes to achieve desired outcomes.

Chemical Reactions and Properties

Tetrahydrofurfurylamine and its derivatives participate in a variety of chemical reactions, underpinning their versatile applications. For example, visible-light-mediated oxidative C-H/N-H cross-coupling between tetrahydrofuran and azoles using air provides a green route for N-substituted azoles, emphasizing the compound's role in sustainable chemistry (Lingling Zhang et al., 2017).

Scientific Research Applications

  • Environmental Impact : Tetrahydrofuran, a related compound, has been studied for its effect on enzyme activities in activated sludge. It was found to inhibit dehydrogenase activity but not protease activity, significantly affecting phosphatase, urease, and catalase activities. This impacts the enzymatic diversity in such environments (Lv, Yao, Lv, & Min, 2008).

  • Pharmaceutical Research and Drug Discovery : Tetrahydroprotoberberines (THPBs) have shown potential in treating pain and drug addiction by inhibiting D2 dopamine receptors (Chu, Jin, Friedman, & Zhen, 2008). Additionally, tetracyclines, another related group, have been successful in treating infectious diseases and inflammation-based diseases in mammalian cells for over 60 years (Nelson & Levy, 2011).

  • Biological Studies : The protozoan Tetrahymena has been used as an alternative to animal experimentation, aiding in understanding mechanisms in higher organisms and contributing to life sciences development (Mar, Khalfi, Benyoussef, & Soukri, 2019).

  • Analytical Chemistry and Detection : Studies have focused on developing sensitive immunoassays for detecting and quantifying neurotoxins like Tetramethylenedisulfotetramine (TETS) in biological samples, crucial for public health situations (Vasylieva, Barnych, Rand, Inceoğlu, Gee, & Hammock, 2017).

Safety And Hazards

Tetrahydrofurfurylamine is flammable and may cause toxic effects if inhaled or absorbed through skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause environmental contamination .

Future Directions

There is ongoing research into the sustainable synthesis of piperidine from bio-renewable Tetrahydrofurfurylamine . This involves its hydrogenolysis to 5-amino-1-pentanol (APO) and the subsequent intramolecular amination of APO . This work provides an efficient strategy for the selective cleavage of the C–O bonds neighboring the C–NH2 groups, irrespective of their presence in amino ethers or amino alcohols, and the green production of piperidine and its derivatives from biomass resources .

properties

IUPAC Name

oxolan-2-ylmethanamine
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InChI

InChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2
Source PubChem
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InChI Key

YNOGYQAEJGADFJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC(OC1)CN
Source PubChem
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Molecular Formula

C5H11NO
Record name TETRAHYDROFURFURYLAMINE
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DSSTOX Substance ID

DTXSID40863454
Record name 2-Furanmethanamine, tetrahydro-
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Molecular Weight

101.15 g/mol
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Physical Description

Tetrahydrofurfurylamine appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Used to make other chemicals and as a photographic chemical.
Record name TETRAHYDROFURFURYLAMINE
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Product Name

Tetrahydrofurfurylamine

CAS RN

4795-29-3
Record name TETRAHYDROFURFURYLAMINE
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Record name 2-Furanmethanamine, tetrahydro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
440
Citations
Y Liu, K Zhou, H Shu, H Liu, J Lou, D Guo… - Catalysis Science & …, 2017 - pubs.rsc.org
… of the furan ring (for tetrahydrofurfurylamine synthesis). To the … obtain furfurylamine and tetrahydrofurfurylamine is therefore … high selectivity to furfurylamine and tetrahydrofurfurylamine. …
Number of citations: 48 pubs.rsc.org
CB Hong, G Li, H Liu - Green Chemistry, 2023 - pubs.rsc.org
Piperidine is an important cyclic amine with versatile applications. However, its commercial process is not green and depends mainly on the hydrogenation of fossil resource-based …
Number of citations: 2 pubs.rsc.org
MD Joesten, KG Claus, KP Lannert - Journal of Inorganic and Nuclear …, 1967 - Elsevier
Complexes of Ni(II), Co(II), and Cu(II) with furfurylamine, tetrahydrofurfurylamine, and N-methyltetrahydrofurfurylamine have been isolated. The first ligand coordinates as a monodentate …
Number of citations: 11 www.sciencedirect.com
W Chen, P Miao, YG Li, HL Zhu, QF Zeng - Russian Journal of …, 2010 - Springer
… ryl, and tetrahydrofurfurylamine were purchased from Aldrich and used without further purification. Ele mental analyses for C, H, and N were carried out on a PerkinElmer 2400 analyzer. …
Number of citations: 10 link.springer.com
R Bolinaga, M Gracia, CG Losa - The Journal of Chemical Thermodynamics, 1978 - Elsevier
… range for tetrahydrofurfurylalcohol or tetrahydrofurfurylamine + … tetrahydrofurfurylalcohol and tetrahydrofurfurylamine and of … tetrahydrofurfurylalcohol (THFAI) and tetrahydrofurfurylamine …
Number of citations: 24 www.sciencedirect.com
X He, AH Conner, JA Koutsky - Journal of Polymer Science Part …, 1992 - Wiley Online Library
Epoxy resin adhesives are widely used because of their strength, versatility, and ability to bond a variety of substrates. Furfurylamines represent a potential, new class of epoxy curing …
Number of citations: 31 onlinelibrary.wiley.com
P Przybylski, M Włodarz, B Brzezinski, F Bartl - Journal of molecular …, 2004 - Elsevier
A new Schiff base of gossypol with (R)-tetrahydrofurfurylamine (GSTF) was synthesised and its structure was studied by FT-IR, 1 H NMR, 13 C NMR, 15 N NMR as well as PM5 …
Number of citations: 43 www.sciencedirect.com
RL Clarke, BF Tullar, LS Harris - Journal of Medicinal Chemistry, 1962 - ACS Publications
… Another approach to the four resolved tetrahydrofurfurylamine isomers involved resolution of the furfurylamine III, then saturation of the furanring of each enantiomer and separation of …
Number of citations: 4 pubs.acs.org
VC Barry, JE McCormick - Proceedings of the Royal Irish Academy. Section …, 1957 - JSTOR
346 Proceedings of the, Royal Irish Academy. tropheny1hydrazone. The thiosemicarbazone, however, appeared to be an oil. A solid obtained in one attempted preparation was shown …
Number of citations: 2 www.jstor.org
P Przybylski, M Włodarz, G Schroeder… - Journal of molecular …, 2004 - Elsevier
Complexation of monovalent cations by a new Schiff base of gossypol with (R)-tetrahydrofurfurylamine (GSTF) has been studied by ESI mass spectrometry as well as by PM5 …
Number of citations: 20 www.sciencedirect.com

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